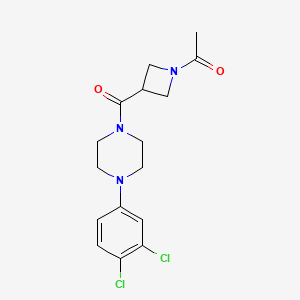

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dichlorophenyl)piperazine is an N-substituted piperazine . It’s a pale yellow crystalline powder .

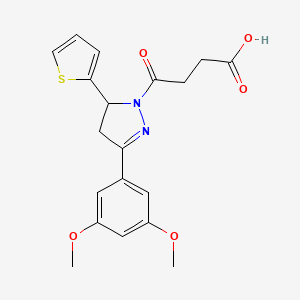

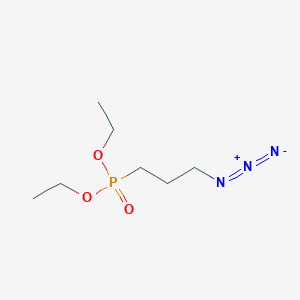

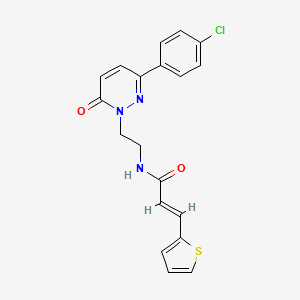

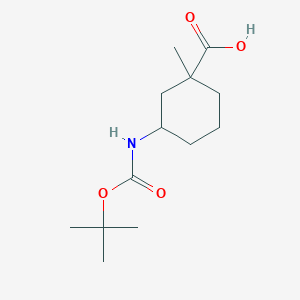

Molecular Structure Analysis

The molecular formula of 1-(3,4-Dichlorophenyl)piperazine is C10H12Cl2N2 . Its molecular weight is 231.12 .Physical And Chemical Properties Analysis

1-(3,4-Dichlorophenyl)piperazine has a melting point of 62-66 °C and a boiling point of 179 °C (15 mmHg) . Its density is approximately 1.2949 g/cm^3 and its refractive index is approximately 1.6400 .Aplicaciones Científicas De Investigación

- Antitumor Activity : Research indicates that 1-(3,4-dichlorophenyl)-3-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one exhibits antitumor potential . Further investigations into its mechanism of action and efficacy against specific cancer types could lead to novel therapeutic agents.

- Green Metrics : The compound can be synthesized using ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride. Both the preparation of the chalcone precursor and the triazole Michael addition have good green metrics . Researchers can explore its application in sustainable synthesis methodologies.

- Triazole Derivatives : Triazole-containing compounds often exhibit diverse biological effects due to their structural characteristics. The 1,2,4-triazole moiety is valuable for binding with target molecules, making this compound interesting for further exploration .

- While not directly studied for anti-inflammatory effects, understanding its interactions with inflammation-related pathways could reveal potential applications. Investigating its impact on cytokines, prostaglandins, or other mediators may yield insights .

- The synthesis of spiro-1,2,4-triazole-3-thiones involves related compounds. These spiro derivatives have been explored for various biological activities, including antiviral properties . Further studies could reveal additional applications.

- β-Azolyl ketones, including 1-(3,4-dichlorophenyl)-3-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, have been described as components in fungicide formulations . Researchers can investigate its efficacy against specific fungal pathogens.

Medicinal Chemistry and Drug Discovery

Organic Synthesis and Catalysis

Heterocyclic Chemistry

Anti-Inflammatory Agents

Spiro-1,2,4-Triazole-3-Thiones

β-Azolyl Ketones and Fungicides

Safety And Hazards

Propiedades

IUPAC Name |

1-[3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N3O2/c1-11(22)21-9-12(10-21)16(23)20-6-4-19(5-7-20)13-2-3-14(17)15(18)8-13/h2-3,8,12H,4-7,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQOSPAKJPVCBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-(3,4-Dichlorophenyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2398615.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2398622.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2398629.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)

![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2398637.png)

![1-allyl-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2398638.png)